3-Methylpiperazin-2-one is a cyclic organic compound characterized by a piperazine ring with a methyl group at the third position and a carbonyl group at the second position. Its chemical formula is , and it has a molecular weight of 114.15 g/mol. The compound exists as a white crystalline solid and is soluble in polar solvents such as water and ethanol. The presence of both nitrogen atoms in the piperazine ring contributes to its unique chemical reactivity and biological activity.
3-Methylpiperazin-2-one exhibits notable biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence signal transduction pathways, potentially leading to therapeutic effects. Derivatives of 3-methylpiperazin-2-one have shown effectiveness as catalysts and in drug development, particularly in areas targeting neurological disorders and cancer therapies .
The synthesis of 3-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
3-Methylpiperazin-2-one has several applications:
Studies on the interactions of 3-methylpiperazin-2-one with biological targets have revealed its potential as an inhibitor or modulator of specific enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts. The compound's ability to bind to active sites or allosteric sites facilitates its role in altering cellular processes .
Compound Name | Structural Features | Similarity |
---|---|---|
Piperazine | Parent compound without methyl and ketone groups | 0.75 |
N-Methylpiperazine | Methyl group on nitrogen instead of third position | 0.88 |
2-Methylpiperazine | Methyl group at the second position | 0.82 |
3,6-Dimethylpiperazine-2,5-dione | Two methyl groups at different positions | 1.00 |
(R)-1,3-Dimethylpiperazin-2-one hydrochloride | Methyl groups on different nitrogen atoms | 0.88 |
3-Methylpiperazin-2-one is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives . Its ability to participate in diverse
Irritant;Health Hazard